molecular formula C17H14BrNO2S2 B2991590 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide CAS No. 2034491-92-2

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide

Cat. No. B2991590
CAS RN: 2034491-92-2
M. Wt: 408.33
InChI Key: NPXRGHKJCLVQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms it contains, and their connectivity .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at what reactants it reacts with, what products are formed, the conditions required for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity. Techniques used could include melting point determination, solubility testing in various solvents, and reactivity testing with various reagents .

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of thiophene derivatives, which may be relevant to the compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide”. Below are six potential applications based on the properties and uses of thiophene derivatives in general:

Antimicrobial Activity

Thiophene derivatives have been shown to possess high antimicrobial activity against various microbial infections. They are actively researched for developing new antimicrobial agents that can be more effective against resistant strains .

Anticancer Agents

Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents. Their unique structures allow them to interact with biological targets that can inhibit cancer cell growth .

Anti-inflammatory and Analgesic Properties

In medicine, thiophene derivatives exhibit anti-inflammatory and analgesic properties, making them candidates for developing new pain relief medications .

Material Science Applications

Due to their electronic properties, thiophene derivatives are used in material science, particularly in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors in industrial chemistry .

Antihypertensive Activity

Thiophene compounds have been found to have antihypertensive effects, which could be beneficial in treating high blood pressure conditions .

Antitumor Activity

Apart from their anticancer properties, thiophene derivatives also show promise in antitumor activity, providing a potential pathway for new tumor treatment research .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve looking at what biological targets it interacts with, and how this causes its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity information, safety precautions that need to be taken when handling the compound, and first aid measures in case of exposure .

Future Directions

Future directions could involve potential applications of the compound that haven’t been fully explored yet, or new methods of synthesizing the compound more efficiently or with higher yield .

properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2S2/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(23-16)11-7-8-22-10-11/h1-8,10,14,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXRGHKJCLVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.